molecular formula C10H22ClNO B13779326 4-Piperidinemethanol,alpha-butyl-,hydrochloride

4-Piperidinemethanol,alpha-butyl-,hydrochloride

Katalognummer: B13779326
Molekulargewicht: 207.74 g/mol
InChI-Schlüssel: JRUARXIOLMAZMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinemethanol,alpha-butyl-,hydrochloride is a chemical compound with the molecular formula C10H22ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinemethanol,alpha-butyl-,hydrochloride typically involves the reaction of piperidine with butyl bromide, followed by the reduction of the resulting intermediate with a suitable reducing agent. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinemethanol,alpha-butyl-,hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

4-Piperidinemethanol,alpha-butyl-,hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Piperidinemethanol,alpha-butyl-,hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.

    4-Piperidinemethanol,alpha-methyl-,hydrochloride: A derivative with a methyl group instead of a butyl group.

    4-Piperidinemethanol,alpha-ethyl-,hydrochloride: A derivative with an ethyl group instead of a butyl group.

Uniqueness

4-Piperidinemethanol,alpha-butyl-,hydrochloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H22ClNO

Molekulargewicht

207.74 g/mol

IUPAC-Name

1-piperidin-4-ylpentan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-4-10(12)9-5-7-11-8-6-9;/h9-12H,2-8H2,1H3;1H

InChI-Schlüssel

JRUARXIOLMAZMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1CCNCC1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.